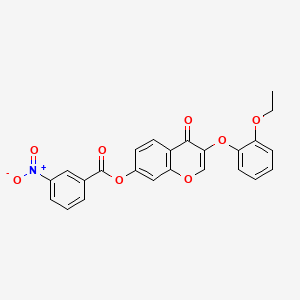

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic chromen-4-one derivative functionalized with a 2-ethoxyphenoxy group at position 3 and a 3-nitrobenzoate ester at position 5. Chromen-4-one (commonly known as chromone) derivatives are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. This compound’s structure combines a chromone core with a nitro-substituted aromatic ester, which may enhance its electron-deficient character and influence binding interactions with biological targets like acetylcholinesterase (AChE) or monoamine oxidases (MAOs) .

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-2-30-19-8-3-4-9-20(19)33-22-14-31-21-13-17(10-11-18(21)23(22)26)32-24(27)15-6-5-7-16(12-15)25(28)29/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHASHOJBFPJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where 2-ethoxyphenol reacts with an appropriate leaving group on the chromenone core.

Esterification with 3-Nitrobenzoic Acid: The final step involves the esterification of the chromenone derivative with 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C20H18O7

- Molecular Weight : 370.35 g/mol

This compound features a chromenone backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The presence of the nitro group in the structure enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.

Mechanism of Action :

- The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Studies have shown that derivatives of nitro compounds can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and cyclin-dependent kinases .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Nitro groups are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings :

- In vitro assays demonstrated that related compounds significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages .

- The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-kB), a key transcription factor in the inflammatory response .

Antimicrobial Activity

The compound's efficacy against various microbial strains has been explored, with promising results indicating antibacterial properties.

Case Study :

- A study evaluated the antibacterial activity of nitro-substituted chromenones against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 20 μM against S. aureus, suggesting strong antibacterial potential .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related chromen-4-one derivatives with variations in substituents (Table 1). Key differences include:

- Substituent positions: The 2-ethoxyphenoxy and 3-nitrobenzoate groups distinguish it from analogs with methoxy, methyl, or chloro substituents.

Table 1. Structural and physicochemical comparison of selected chromen-4-one derivatives

*logP values estimated using XLogP3 (PubChem).

‡Predicted based on molecular weight (<500 g/mol) and Lipinski’s rule compliance.

Pharmacokinetic and Pharmacodynamic Profiles

- BBB Permeability : The target compound shares a molecular weight <500 g/mol and moderate lipophilicity (logP ~3.8) with F0850-4777, which is confirmed to cross the BBB . In contrast, bulkier analogs (e.g., [15]) may face permeability challenges.

- Enzyme Binding : Analogs like F0850-4777 show stable binding to AChE and butyrylcholinesterase (BChE) in molecular dynamics (MD) simulations (RMSD <2.0 Å) . The nitro group in the target compound may enhance interactions with polar residues in enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.